molecular formula C21H22N4O2 B11184415 9,9-dimethyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

9,9-dimethyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

Cat. No.: B11184415
M. Wt: 362.4 g/mol
InChI Key: IPNNZISBTYUZCP-UHFFFAOYSA-N
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Description

9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE is a complex organic compound with a unique structure that combines elements of pyrimidoisoquinoline and phenylethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the phenylethylamine moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE include other pyrimidoisoquinoline derivatives and phenylethylamine derivatives.

Uniqueness

What sets 9,9-DIMETHYL-3-[(2-PHENYLETHYL)AMINO]-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

9,9-dimethyl-3-(2-phenylethylamino)-8,10-dihydro-2H-pyrimido[4,5-c]isoquinoline-1,7-dione

InChI

InChI=1S/C21H22N4O2/c1-21(2)10-14-15(16(26)11-21)12-23-18-17(14)19(27)25-20(24-18)22-9-8-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H2,22,23,24,25,27)

InChI Key

IPNNZISBTYUZCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)NCCC4=CC=CC=C4)C

Origin of Product

United States

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